Ethyl 2-(2-aminonaphthalen-1-yl)acetate
Description
Ethyl 2-(2-aminonaphthalen-1-yl)acetate is an organic compound with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol . Structurally, it consists of a naphthalene ring substituted with an amino group at the 1-position, linked to an ethyl acetate moiety. This configuration confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The compound is typically stored at 2–8°C to maintain stability .
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 2-(2-aminonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)9-12-11-6-4-3-5-10(11)7-8-13(12)15/h3-8H,2,9,15H2,1H3 |
InChI Key |
OHRNGXOIALMMHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-aminonaphthalen-1-yl)acetate typically involves the esterification of 2-(2-aminonaphthalen-1-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminonaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Ethyl 2-(2-aminonaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-aminonaphthalen-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
- Ethyl (±)-2-amino-2-(naphthalen-2-yl)acetate (CAS 110470-41-2): Molecular Formula: C₁₄H₁₅NO₂ (identical to the target compound). Key Difference: The amino group is attached to the 2-position of the naphthalene ring instead of the 1-position. Implications: Positional isomerism affects steric interactions and electronic distribution. The 2-naphthyl derivative may exhibit altered solubility or binding affinity in biological systems compared to the 1-naphthyl analog .
Heterocyclic Derivatives
- Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate: Molecular Formula: C₁₂H₁₄N₂O₂. Key Feature: Contains a benzimidazole ring instead of naphthalene.
- Imidazole-Based Derivatives (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate): Key Feature: Substitution with imidazole rings and varied aryl groups (e.g., phenyl, chlorophenyl). Implications: Imidazole’s basic nitrogen atoms improve water solubility and metal coordination, contrasting with the amino-naphthalene’s planar hydrophobicity .
Ester and Functional Group Variations
- Ethyl 2-phenylacetoacetate: Molecular Formula: C₁₀H₁₂O₃. Key Feature: A phenyl group and β-keto ester moiety. Implications: The β-keto group enables keto-enol tautomerism, enhancing reactivity in condensation reactions, unlike the stable amino-naphthalene system .
Allyl 2-(naphthalen-2-yl)acetate (CAS 170943-17-6):
Amino Acid and Amide Derivatives
- 2-Amino-2-(2'-hydroxynaphthalen-1'-yl)acetic acid: Key Feature: Hydroxyl group replaces the ethyl ester, forming a glycine derivative.
- 1-[1-(Acetylamino)ethyl]naphthalen-2-yl acetate (CAS 5348-50-5): Molecular Formula: C₁₆H₁₇NO₃. Key Feature: Acetamide substitution on the naphthalene ring. Implications: The acetamide group improves metabolic stability compared to the primary amino group, which may be prone to oxidation .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Positional Isomerism: The 1-naphthyl vs. 2-naphthyl substitution in ethyl amino-naphthalene acetates influences π-π stacking and solubility. The 1-position may enhance planarity, favoring interactions with aromatic residues in proteins .
- Heterocyclic vs. Naphthalene Systems : Benzimidazole and imidazole derivatives exhibit higher polarity and hydrogen-bonding capacity, making them preferable for targets requiring polar interactions .
- Ester Group Variations : Ethyl esters generally offer better lipophilicity for membrane penetration, while allyl esters provide synthetic handles for further modifications .
- Amino vs. Amide Groups: Primary amines (as in the target compound) are more reactive but less stable than acetamides, which are resistant to metabolic degradation .
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